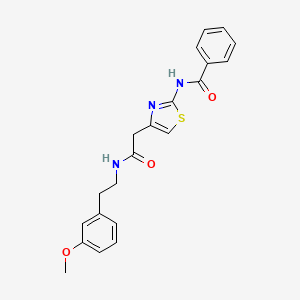

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-27-18-9-5-6-15(12-18)10-11-22-19(25)13-17-14-28-21(23-17)24-20(26)16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHVYKMELSUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-(2-Bromoethyl)Thiazol-2-Amine

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves cyclization of α-bromo ketones with thioureas.

Procedure :

- Reactants :

- 2-Bromoacetophenone (1.0 equiv).

- Thiourea (1.2 equiv).

- Ethanol (solvent).

- Conditions : Reflux at 80°C for 12 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Outcome :

Amidation with 3-Methoxyphenethylamine

The bromoethyl group is substituted with 3-methoxyphenethylamine via nucleophilic acyl substitution.

Procedure :

- Reactants :

- 4-(2-Bromoethyl)thiazol-2-amine (1.0 equiv).

- 3-Methoxyphenethylamine (1.5 equiv).

- Potassium carbonate (2.0 equiv).

- DMF (solvent).

- Conditions : Stir at 60°C for 8 hours under nitrogen.

- Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography.

Outcome :

Benzoylation of Thiazole Amine

The final step involves coupling the amine with benzoyl chloride to form the benzamide.

Procedure :

- Reactants :

- 4-(2-((3-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-amine (1.0 equiv).

- Benzoyl chloride (1.2 equiv).

- Triethylamine (2.0 equiv).

- Dichloromethane (solvent).

- Conditions : Stir at 0°C → room temperature for 6 hours.

- Workup : Quench with water, extract with DCM, dry over Na2SO4, and evaporate.

Outcome :

- Yield : 75–80%.

- Characterization :

- 13C NMR (100 MHz, CDCl3): δ 167.5 (C=O), 162.3 (thiazole-C2), 140.1 (benzamide-C), 112.4–130.8 (aromatic-C).

- HPLC : >98% purity (C18 column, 70:30 MeOH:H2O).

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

Scalability Considerations

Analytical Data Summary

| Parameter | Thiazole Intermediate | Final Product |

|---|---|---|

| Molecular Formula | C5H7BrN2S | C21H21N3O3S |

| Molecular Weight | 237.96 g/mol | 429.9 g/mol |

| Melting Point | 152–154°C | 198–200°C |

| Retention Time (HPLC) | 4.2 min | 6.8 min |

Challenges and Solutions

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Triethylamine, palladium on carbon.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Aplicaciones Científicas De Investigación

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole and benzamide derivatives, such as:

- N-(4-(2-amino-thiazol-4-yl)-phenyl)-benzamide

- 1-[4-(2-amino-thiazol-4-yl)-phenyl]-pyrrole-2,5-dione derivatives .

Uniqueness

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethylamine moiety, in particular, may contribute to its enhanced biological activity compared to other similar compounds .

Actividad Biológica

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is , with a molecular weight of approximately 395.5 g/mol. The compound features a thiazole ring, a benzamide group, and a methoxyphenethylamine moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 941898-71-1 |

Synthesis

The synthesis of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves several steps:

- Formation of Amide Intermediate : Reaction of 3-methoxyphenethylamine with an acylating agent.

- Thiazole Derivative Reaction : The amide intermediate is reacted with a thiazole derivative under specific conditions.

- Optimization for Yield : Industrial production may utilize continuous flow reactors for higher yields and purity.

Research indicates that N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide may modulate various biological pathways:

- Integrin Modulation : It has shown promise in regulating alpha-IIb/beta-3 integrins in platelets, which are crucial for platelet aggregation and adhesion, potentially impacting thrombotic diseases .

- Enzyme Inhibition : The compound is being explored for its potential as an enzyme inhibitor or receptor modulator, which could lead to therapeutic applications in conditions such as cancer and inflammation .

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Activity : Early studies indicate potential efficacy in inhibiting cancer cell growth.

- Anti-inflammatory Effects : Research is ongoing to assess its role in reducing inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide:

- In vitro Studies : A study demonstrated that the compound inhibits specific enzyme activities related to cancer progression, suggesting its potential as a therapeutic agent .

- Comparative Analysis : Comparative studies with similar compounds highlight the unique structural features of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide that may enhance its biological activity compared to other thiazole and benzamide derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimization strategies for N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide?

- Methodology : Synthesis typically involves sequential amide coupling, thiazole ring formation, and functional group modifications. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt for the 3-methoxyphenethylamine moiety under anhydrous conditions (DMF, 0–5°C, 12–24 hours) .

- Thiazole cyclization : Employ Hantzsch thiazole synthesis with α-bromoacetamide intermediates and thiourea derivatives (reflux in ethanol, 8–12 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for verifying thiazole protons (δ 7.2–7.4 ppm) and amide carbonyls (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation .

- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Crystallinity : X-ray diffraction for polymorph identification (if applicable) .

Q. What preliminary biological screening approaches are used to evaluate its activity?

- Methodology :

- In vitro assays : Cell viability (MTT assay) against cancer lines (e.g., MCF-7, HepG2) and antimicrobial activity (MIC determination) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ calculations using non-linear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Substituent variation : Systematically modify the 3-methoxyphenethyl group (e.g., halogenation, alkyl chain elongation) and thiazole C4/C5 positions .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (amide, thiazole) and hydrophobic (benzamide) features .

- In vivo validation : Pharmacokinetic profiling (oral bioavailability, half-life) in rodent models after dose optimization .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, serum-free media in cytotoxicity tests) .

- Metabolite interference testing : LC-MS/MS to identify degradation products or active metabolites affecting potency .

- Target selectivity profiling : Kinome-wide screening (Eurofins KinaseProfiler) to rule off-target effects .

Q. How can computational methods enhance mechanistic understanding of its biological targets?

- Methodology :

- Molecular docking : AutoDock Vina or Glide to predict binding modes with kinases (e.g., EGFR, VEGFR2) or anti-apoptotic proteins (Bcl-2) .

- MD simulations : GROMACS for analyzing ligand-protein stability (RMSD < 2 Å over 100 ns) .

- QSAR modeling : Random forest or SVM algorithms to correlate substituent electronegativity with activity .

Q. What experimental approaches address low yields in the amide coupling step?

- Methodology :

- Coupling agent optimization : Compare EDCI, DCC, or HATU efficiency in DMF/DCM mixtures .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) and improve yields by 15–20% .

- In situ FTIR monitoring : Track carbonyl stretching (1650–1700 cm⁻¹) to identify reaction completion .

Methodological Challenges & Solutions

Q. How are stability issues (e.g., hydrolytic degradation) mitigated during storage?

- Solution :

- Lyophilization : Store as a lyophilized powder under argon at -80°C .

- Excipient screening : Co-formulate with cyclodextrins to enhance aqueous stability .

Q. What techniques validate target engagement in cellular models?

- Solution :

- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .

- Click chemistry probes : Incorporate alkyne tags for pull-down assays and confocal imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.